molecular formula C19H25N3O3 B5771379 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B5771379
M. Wt: 343.4 g/mol
InChI Key: KAPPUBGOPPIDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. PDP is a piperazine derivative that has been shown to have potential therapeutic effects in various neurological disorders.

Scientific Research Applications

1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. In Alzheimer's disease, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In schizophrenia, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain.

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is complex and involves multiple pathways. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of MAO-B, which leads to an increase in dopamine levels in the brain. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine also has anti-inflammatory effects and inhibits the formation of beta-amyloid plaques. Additionally, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine modulates the activity of dopamine and serotonin receptors in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine inhibits the activity of MAO-B and reduces the production of reactive oxygen species, which are involved in oxidative stress. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the formation of beta-amyloid plaques and to reduce inflammation in the brain. In vivo studies have shown that 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has neuroprotective effects and improves cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that it has been shown to have potential therapeutic effects in various neurological disorders. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that its mechanism of action is complex and not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine for therapeutic use.

Future Directions

There are several future directions for research on 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine and to identify its molecular targets in the brain. Another area of research is to investigate the therapeutic potential of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine for therapeutic use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans.
Conclusion:
In conclusion, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has been studied for its potential therapeutic effects in various neurological disorders. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a complex mechanism of action that involves multiple pathways, and it has been shown to have neuroprotective, anti-inflammatory, and antipsychotic effects. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is relatively easy to synthesize and purify, but more research is needed to determine its optimal dosage and administration for therapeutic use. There are several future directions for research on 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine, including further elucidating its mechanism of action and evaluating its therapeutic potential in other neurological disorders.

Synthesis Methods

The synthesis method of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is typically around 70%.

properties

IUPAC Name

1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-23-16-12-15(13-17(24-2)19(16)25-3)14-21-8-10-22(11-9-21)18-6-4-5-7-20-18/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPUBGOPPIDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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